2-Methyl-L-cysteine

概要

説明

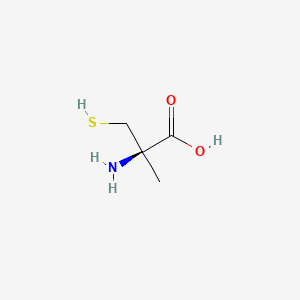

2-Methyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a methyl group attached to the alpha carbon

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-L-cysteine can be synthesized through several methods. One common approach involves the use of cysteine desulfhydrase, an enzyme that catalyzes the conversion of substrates like beta-chloro-L-alanine and methyl mercaptan into this compound . Another method involves the esterification of this compound followed by alkylation .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity chiral this compound hydrochloride. This compound is dissolved in an organic solvent with a reducing agent, followed by stirring and cooling crystallization to obtain high-purity this compound .

化学反応の分析

Types of Reactions: 2-Methyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form disulfides or reduced to yield thiols .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

科学的研究の応用

Antioxidant Properties

2-MC exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have shown that 2-MC can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property makes it a candidate for treating conditions like neurodegenerative diseases and cardiovascular disorders where oxidative stress plays a pivotal role .

Anti-Inflammatory Effects

Research indicates that 2-MC possesses anti-inflammatory properties by inhibiting nitric oxide (NO) production. This mechanism is particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). A patent suggests that formulations containing 2-MC can be effective in managing pain and inflammation associated with various conditions, including ocular diseases and gastrointestinal disorders .

Cancer Treatment

Emerging evidence suggests that 2-MC may have applications in cancer therapy. It has been implicated in the prevention and treatment of several types of cancer, including colorectal and breast cancers. The compound's ability to modulate immune responses and reduce tumor growth has been documented in various studies .

Clinical Trials on Inflammatory Diseases

A clinical study demonstrated the efficacy of 2-MC in patients suffering from chronic inflammatory diseases. Participants receiving 2-MC showed significant reductions in inflammatory markers compared to the control group, indicating its potential as an adjunct therapy for conditions like rheumatoid arthritis and IBD .

Cancer Treatment Studies

In a controlled trial involving patients with colorectal cancer, the administration of 2-MC resulted in improved immune responses and reduced tumor progression rates. This study highlights the compound's potential role as an adjunctive treatment alongside conventional chemotherapy .

Summary Table of Applications

| Application Area | Specific Conditions | Mechanism of Action | Evidence Level |

|---|---|---|---|

| Antioxidant Therapy | Neurodegenerative Diseases | Scavenging ROS | Moderate |

| Anti-Inflammatory | Rheumatoid Arthritis, IBD | Inhibition of NO production | High |

| Cancer Treatment | Colorectal Cancer, Breast Cancer | Immune modulation | Moderate |

| Ocular Conditions | Glaucoma, Retinitis | Anti-inflammatory effects | Moderate |

| Gastrointestinal Disorders | IBD, Gastritis | Reduction of inflammation | High |

作用機序

The mechanism of action of 2-Methyl-L-cysteine involves its ability to undergo redox reactions, thereby exhibiting antioxidant properties. It can interact with various molecular targets, including enzymes and proteins, to modulate their activity. For example, it can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

類似化合物との比較

L-Cysteine: The parent compound, which lacks the methyl group.

S-Methyl-L-cysteine: Another derivative with a methyl group attached to the sulfur atom.

N-Acetyl-L-cysteine: A derivative with an acetyl group attached to the amino group.

Comparison: 2-Methyl-L-cysteine is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. Compared to L-cysteine, it has different redox properties and can form more stable disulfide bonds. S-Methyl-L-cysteine and N-Acetyl-L-cysteine have different substitution patterns, leading to variations in their chemical behavior and applications .

生物活性

2-Methyl-L-cysteine (MTCA) is a sulfur-containing amino acid that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of MTCA, focusing on its metabolic pathways, physiological effects, and implications for health and disease management.

Chemical Structure and Properties

This compound is an analog of L-cysteine, characterized by the presence of a methyl group at the second carbon atom. Its structural formula is:

This modification influences its biochemical behavior and interactions within biological systems.

Metabolism and Bioavailability

The metabolism of MTCA closely resembles that of L-cysteine. Studies indicate that MTCA can be metabolized into various sulfur-containing compounds, contributing to its biological effects. For instance, it has been shown that MTCA can undergo transsulfuration pathways leading to the synthesis of glutathione, a critical antioxidant in cells .

Table 1: Comparison of Metabolic Pathways

| Compound | Metabolic Pathway | Key Enzyme |

|---|---|---|

| L-Cysteine | Glutathione synthesis | Cystathionine β-synthase |

| This compound | Transsulfuration to glutathione | Cystathionine β-synthase |

Antioxidant Properties

MTCA exhibits significant antioxidant properties, which are crucial for cellular protection against oxidative stress. Research has demonstrated that MTCA can scavenge free radicals and enhance the activity of endogenous antioxidants such as glutathione . This property may have implications for conditions characterized by oxidative damage, such as neurodegenerative diseases.

Protective Effects Against Alcohol-Induced Damage

In a clinical study involving patients with atrophic gastritis, administration of slow-release L-cysteine formulations resulted in decreased levels of gastric acetaldehyde, a toxic metabolite of ethanol. The study highlighted that MTCA levels increased significantly in response to L-cysteine supplementation, suggesting a protective effect against alcohol-induced mucosal damage .

Inhibition of Nitric Oxide Synthase

MTCA has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS), which plays a role in inflammation and various pathological conditions. A novel crystalline salt form of MTCA was shown to preferentially inhibit iNOS over constitutive forms, indicating its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

- Oxidative Stress Study : In an animal model, administration of S-methyl-L-cysteine (a derivative of MTCA) demonstrated protective effects against oxidative stress-induced damage in Wistar rats. The study reported improved biomarkers of oxidative stress following treatment .

- Alcohol Metabolism Study : A randomized crossover study showed that slow-release L-cysteine significantly reduced gastric acetaldehyde levels after ethanol intake, with MTCA levels peaking shortly after administration. This suggests a role for MTCA in mitigating alcohol-related toxicity .

特性

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBONMFLYFGTAC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433671 | |

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22681-73-8 | |

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。